Sodium benzoate-d5

Catalog No.
S742746
CAS No.
62790-26-5
M.F
C7H5NaO2
M. Wt
149.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium benzoate-d5

CAS Number

62790-26-5

Product Name

Sodium benzoate-d5

IUPAC Name

sodium;2,3,4,5,6-pentadeuteriobenzoate

Molecular Formula

C7H5NaO2

Molecular Weight

149.13 g/mol

InChI

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D;

InChI Key

WXMKPNITSTVMEF-GWVWGMRQSA-M

SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[O-])[2H])[2H].[Na+]

Internal Standard in Mass Spectrometry:

  • Sodium benzoate-d5 is commonly employed as an internal standard in mass spectrometry experiments.[Source: Sigma-Aldrich product page, ]
  • In mass spectrometry, an internal standard is a compound added to a sample in a known amount. It helps to account for variations that might occur during the analysis, allowing for more accurate quantification of the target analytes.
  • The use of a deuterated standard like sodium benzoate-d5 minimizes potential interference from the sample matrix, as it has a slightly different mass due to the presence of deuterium.

Tracer Studies in Metabolic Investigations:

  • Due to the specific substitution of deuterium atoms, sodium benzoate-d5 can be used as a tracer molecule in metabolic studies.[Source: National Institutes of Health, PubChem database entry for Sodium benzoate-d5, ]
  • By incorporating this molecule into a system, researchers can track its metabolic pathway and gain insights into various biochemical processes.
  • The presence of deuterium atoms can be detected using specialized analytical techniques, allowing scientists to distinguish the labeled molecule from its naturally occurring counterpart.

Investigation of Protein-Ligand Interactions:

  • In some instances, sodium benzoate-d5 can be employed to study protein-ligand interactions.[Source: ResearchGate, "Food additives and their health effects: A review on preservative sodium benzoate", ]
  • This application is based on the ability of sodium benzoate to bind to certain proteins.
  • By using the deuterated form, researchers can potentially gain additional information about the binding process through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Sodium benzoate-d5 is a deuterated form of sodium benzoate, which is the sodium salt of benzoic acid. Its chemical formula is C7H5NaO2\text{C}_7\text{H}_5\text{NaO}_2 but with deuterium atoms replacing certain hydrogen atoms, making it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy. Sodium benzoate itself is widely recognized as a food preservative, denoted by the E number E211, and is commonly used due to its antimicrobial properties. It exists as a white crystalline powder that is soluble in water, where it dissociates into sodium ions and benzoate ions .

Sodium benzoate-d5 doesn't have a direct mechanism of action as it's not typically used as a drug or active ingredient. Its primary role lies in scientific research, particularly isotope tracing experiments. The deuterium label allows researchers to track the movement and fate of the molecule within a system due to its distinct mass signature [].

, similar to its non-deuterated counterpart. Key reactions include:

  • Formation of Benzoyl CoA: In biological systems, sodium benzoate is metabolized to benzoyl CoA through an ATP-dependent reaction catalyzed by acyl-CoA ligase. This reaction highlights its role in metabolic pathways .
  • Reaction with Acids: Sodium benzoate can react with acids such as ascorbic acid or citric acid to form benzene under specific conditions, which raises concerns about safety due to benzene's carcinogenic properties .
  • Hydrolysis: In aqueous solutions, sodium benzoate can hydrolyze to yield benzoic acid, particularly in acidic environments.

Sodium benzoate-d5 exhibits biological activity primarily as a food preservative and metabolic intermediate. It is known to inhibit the growth of certain bacteria and fungi, making it effective in extending the shelf life of food products. Upon ingestion, it is metabolized into hippurate via conjugation with glycine in the liver and kidneys. This metabolic pathway influences plasma levels of both benzoate and hippurate, which can have implications for dietary intake and health assessments .

The synthesis of sodium benzoate-d5 typically involves the following methods:

  • Neutralization Reaction: Sodium hydroxide reacts with benzoic acid-d5. The reaction can be represented as:
    C6H5COOH+NaOHC6H5COONa+H2O\text{C}_6\text{H}_5\text{COOH}+\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{COONa}+\text{H}_2\text{O}
  • Isotopic Labeling: Deuterated compounds are often synthesized using deuterated reagents or solvents during the reaction process to ensure that specific hydrogen atoms are replaced by deuterium.

Sodium benzoate-d5 finds applications primarily in:

  • Analytical Chemistry: It serves as an internal standard in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Food Preservation: Similar to sodium benzoate, it is used in food products to inhibit microbial growth.
  • Pharmaceuticals: It may be utilized as an excipient or stabilizer in various formulations.

Studies have shown that sodium benzoate can interact with various compounds during metabolic processes. For instance, it has been observed that ingestion of sodium benzoate leads to increased levels of hippurate in plasma, indicating its role in metabolic pathways involving glycine conjugation . Additionally, research indicates potential interactions with glucose that may affect absorption and metabolism rates .

Several compounds share similarities with sodium benzoate-d5, primarily due to their structural characteristics or functional roles. Here are some notable compounds:

Compound NameChemical FormulaUnique Features
Sodium BenzoateC7H5NaO2\text{C}_7\text{H}_5\text{NaO}_2Common food preservative; non-deuterated form
Potassium BenzoateC7H5K2\text{C}_7\text{H}_5\text{K}_2Similar preservative properties; potassium salt form
Benzoic AcidC7H6O2\text{C}_7\text{H}_6\text{O}_2Parent compound; acidic properties
Sodium SalicylateC7H7NaO3\text{C}_7\text{H}_7\text{NaO}_3Anti-inflammatory properties; similar structure

Sodium benzoate-d5 is unique due to its deuterated nature, which allows for precise tracking and analysis in biochemical studies. Its isotopic labeling distinguishes it from other similar compounds that lack this feature.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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